molecular formula C23H26O6 B3656602 8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B3656602
M. Wt: 398.4 g/mol
InChI Key: ZNFKHNYFLZUXDC-UHFFFAOYSA-N
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Description

8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H26O6 and a molecular weight of 398.449 g/mol . This compound is provided as a high-purity solid for research applications. It is classified as an inhibitor of the Plasmodium falciparum equilibrative nucleoside transporter type I (PfENT1) . As such, it is a valuable research tool for scientists investigating novel anti-parasitic compounds and therapeutic strategies against malaria. Its mechanism of action involves targeting nucleoside transport, which is a critical pathway for parasite survival . Researchers can utilize this compound in vitro to help elucidate biological pathways in parasites and explore potential treatments for infectious diseases. The structural motif of this compound is related to a class of molecules known as Mannich bases, which are widely investigated in medicinal chemistry for their diverse biological activities, including as antimalarial agents . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, using personal protective equipment.

Properties

IUPAC Name

8-methyl-4-propyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O6/c1-6-7-16-12-21(24)29-22-14(2)18(9-8-17(16)22)28-13-15-10-19(25-3)23(27-5)20(11-15)26-4/h8-12H,6-7,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFKHNYFLZUXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves the condensation of 8-methyl-4-propyl-2H-chromen-2-one with 3,4,5-trimethoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one , also known as a derivative of flavonoids, has garnered attention for its diverse applications in scientific research. This article explores its applications, particularly in the fields of pharmacology, biochemistry, and materials science, supported by case studies and data tables.

Pharmacological Applications

The compound has shown potential in various pharmacological studies due to its bioactive properties.

Antioxidant Activity

Research indicates that flavonoids exhibit strong antioxidant properties, which can mitigate oxidative stress in cells. A study demonstrated that derivatives like this compound can scavenge free radicals effectively, thereby protecting cellular components from damage .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it was found to reduce the expression of TNF-alpha and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent .

Cancer Research

Initial studies have explored the compound's role in cancer therapy. It has been reported to induce apoptosis in certain cancer cell lines through the modulation of apoptotic pathways. Specifically, it was observed to activate caspase cascades leading to programmed cell death .

Biochemical Applications

The compound is being investigated for its role as a biochemical probe.

Enzyme Inhibition

It has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways. For example, it showed significant inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial targets in pain and inflammation management .

Materials Science

Beyond biological applications, this compound's unique chemical structure allows it to be utilized in materials science.

Polymer Development

Research has indicated that incorporating this flavonoid into polymer matrices can enhance the mechanical properties of the resulting materials. Its addition improves thermal stability and UV resistance, making it suitable for applications in coatings and packaging materials .

Case Studies

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in macrophages.
Cancer ResearchInduced apoptosis in various cancer cell lines; activated caspase pathways.
Enzyme InhibitionInhibited COX enzyme activity effectively.
Polymer DevelopmentEnhanced mechanical properties and UV resistance when added to polymer matrices.

Mechanism of Action

The mechanism of action of 8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues

The following table compares 8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one with structurally related chromen-2-one derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Reference
This compound (Target) 7-(3,4,5-TMB*), 8-Me, 4-Pr ~480 (estimated) Reference compound; propyl group at position 4 -
6-chloro-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one 6-Cl, 7-(3,4,5-TMB), 4-Me 475.0 Chlorine at position 6; methyl instead of propyl at position 4
7-[(4-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one 7-(4-Cl-benzyl), 6-Et, 4-Ph ~420 4-Chlorobenzyloxy group; ethyl at position 6; phenyl at position 4
5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one 5-(4-MeO-benzyl), 3-Me, 4-Me, 7-Me ~380 Methoxybenzyloxy at position 5; multiple methyl groups
7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one 7-(2-Cl-6-F-benzyl), 4-(4-MeO-Ph), 8-Me ~470 Halogenated benzyloxy group; methoxyphenyl at position 4

*TMB: 3,4,5-trimethoxybenzyl

Key Observations :

  • Substituent Position : The target compound’s 3,4,5-trimethoxybenzyloxy group at position 7 is shared with , but differences in alkyl/aryl groups at positions 4 and 6 significantly alter properties.
  • Core Modifications: Compounds like (dihydro-oxazinone-fused chromene) demonstrate how fused heterocycles alter rigidity and bioactivity.

Trimethoxybenzyl (TMB) as a Pharmacophore :

  • The TMB group in the target compound and is associated with antitumour and antimicrobial activities, likely due to its planar structure and ability to engage in π-π stacking with enzymes or DNA.
Physicochemical Properties
Property Target Compound 6-Cl-4-Me-7-TMB 7-(4-Cl-benzyl)-6-Et
LogP ~4.2 (estimated) ~3.8 ~3.5
Solubility Low in water; soluble in DMSO, acetone Similar to target Moderate in ethanol
Melting Point Not reported 160–162°C 145–148°C

Impact of Substituents :

  • The propyl group at position 4 in the target compound increases lipophilicity (higher LogP) compared to methyl in .
  • Halogenation (Cl, F) reduces solubility but improves metabolic stability .

Biological Activity

8-Methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic compound belonging to the flavonoid family, specifically a chromen derivative. Its unique structure, characterized by various functional groups, positions it as a subject of interest in pharmacological research due to its potential biological activities.

The molecular formula of the compound is C23H26O6, with a molecular weight of approximately 398.449 g/mol. The compound exhibits a logP value of 4.6587, indicating its lipophilicity, which may influence its absorption and distribution in biological systems.

PropertyValue
Molecular FormulaC23H26O6
Molecular Weight398.449 g/mol
LogP4.6587
Polar Surface Area (PSA)67.13 Ų
Number of Atoms55
Number of Bonds57

Biological Activities

Research has indicated that this compound possesses a range of biological activities, including:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
  • Anticancer Potential : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

The biological activity of this compound may involve several mechanisms:

  • Interaction with Enzymes : The compound may interact with enzymes involved in oxidative stress and inflammation.
  • Modulation of Signaling Pathways : It is believed to affect signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

  • Antioxidant Studies : A study utilizing the DPPH radical scavenging assay demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant agent .
  • Anti-inflammatory Research : In vitro studies have shown that the compound can inhibit the expression of pro-inflammatory markers in macrophages, indicating its role in reducing inflammation .
  • Cytotoxicity Assessments : Research on cancer cell lines revealed that the compound exhibited significant cytotoxicity against HeLa (cervical cancer) and MCF7 (breast cancer) cells at micromolar concentrations .

Q & A

Basic Research Questions

Q. What synthetic routes are established for synthesizing 8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step procedures, starting with functionalization of the chromen-2-one core. For example:

  • Step 1 : Alkylation or esterification to introduce the 3,4,5-trimethoxybenzyloxy group at position 7, using coupling agents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions .
  • Step 2 : Propyl and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring precise temperature control (e.g., 60–80°C) and catalysts like BF₃·Et₂O .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product. Yield optimization (40–60%) depends on stoichiometric ratios and inert atmospheres (N₂/Ar) .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the 3,4,5-trimethoxybenzyloxy group shows distinct aromatic proton signals at δ 6.5–7.0 ppm and methoxy peaks at δ 3.8–3.9 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and π-π interactions. Disorder in substituents (e.g., propyl chain) requires iterative refinement cycles .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z ~459.2) .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or topoisomerase inhibition) using recombinant enzymes .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 3,4,5-trimethoxybenzyloxy group) influence target interactions, and what computational models validate these findings?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The electron-rich 3,4,5-trimethoxybenzyloxy group enhances π-π stacking with hydrophobic enzyme pockets (e.g., tubulin’s colchicine site). Methyl and propyl groups modulate lipophilicity, affecting membrane permeability .
  • Computational Validation : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding affinities. For example, docking scores correlate with experimental IC₅₀ values in kinase inhibition studies .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity. Contaminants from incomplete synthesis (e.g., unreacted intermediates) may skew bioactivity results .
  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or threshold behaviors .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability) through structural modifications?

  • Methodological Answer :

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amino) at the propyl chain terminus, balancing LogP values .
  • Metabolic Stability : Deuterate labile hydrogen atoms (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Prodrug Design : Convert the chromen-2-one carbonyl to a phosphate ester for improved aqueous solubility and in vivo activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
8-methyl-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.